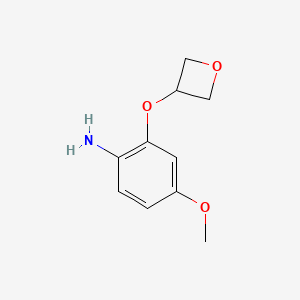

4-Methoxy-2-(oxetan-3-yloxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-(oxetan-3-yloxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-12-7-2-3-9(11)10(4-7)14-8-5-13-6-8/h2-4,8H,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHLDXAKVAAZLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)OC2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxy 2 Oxetan 3 Yloxy Aniline

Strategies for Forming the Oxetan-3-yloxyaryl Ether Linkage

The construction of the C-O bond between the aromatic ring and the oxetane (B1205548) moiety is the cornerstone of the synthesis of 4-Methoxy-2-(oxetan-3-yloxy)aniline. Two primary methodologies are predominantly employed for this purpose: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Approaches for C-O Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and etherification, have emerged as powerful tools for the formation of carbon-heteroatom bonds. bldpharm.com In the context of synthesizing this compound, a Buchwald-Hartwig type C-O coupling reaction would be a plausible and efficient strategy. This would typically involve the reaction of a suitably functionalized aniline (B41778) precursor with an oxetane-based coupling partner in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

A likely synthetic route would employ 2-amino-5-methoxyphenol (B1278220) as the aniline precursor and an activated oxetane derivative, such as 3-tosyloxyoxetane or a related sulfonate ester, as the coupling partner. The selection of the ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands like XPhos or tBuBrettPhos often being effective in promoting the desired C-O bond formation.

Table 1: Hypothetical Palladium-Catalyzed Synthesis of this compound

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | Not reported |

| 2 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | Not reported |

| 3 | tBuBrettPhos Pd G3 | - | Cs₂CO₃ | Toluene | 90 | Not reported |

Nucleophilic Aromatic Substitution Routes for Ether Synthesis

Nucleophilic aromatic substitution (SNAr) presents an alternative pathway for the formation of the aryl ether bond. This method typically requires an aromatic ring activated by at least one strong electron-withdrawing group (e.g., a nitro group) positioned ortho or para to a good leaving group (e.g., a halide).

A potential SNAr strategy for the synthesis of this compound could start from a precursor like 1-fluoro-4-methoxy-2-nitrobenzene or 1-chloro-4-methoxy-2-nitrobenzene. The reaction would involve the displacement of the halide by the alkoxide of oxetan-3-ol (B104164) in the presence of a strong base. The subsequent reduction of the nitro group to an amine would then yield the final product. The efficiency of the SNAr reaction is highly dependent on the nature of the electron-withdrawing group and the leaving group.

Synthesis of Key Precursors and Building Blocks

The successful synthesis of this compound is contingent upon the availability of the key precursors: a functionalized oxetane intermediate and a suitably substituted aniline scaffold.

Preparation of Functionalized Oxetane Intermediates

Oxetan-3-ol is a crucial building block for introducing the oxetane moiety. One common and practical synthesis of oxetan-3-ol starts from the readily available epichlorohydrin (B41342). The synthetic sequence typically involves the ring-opening of epichlorohydrin with an acid, such as acetic acid, followed by intramolecular cyclization under basic conditions to form the oxetane ring.

A reported method involves the reaction of epichlorohydrin with acetic acid in the presence of catalytic anhydrous iron(III) chloride to yield acetic acid-2-hydroxy-3-chloropropyl ester. This intermediate can then be treated with a base to induce ring closure. Subsequent deprotection steps afford the desired oxetan-3-ol. For use in palladium-catalyzed coupling reactions, oxetan-3-ol can be further converted to a more reactive intermediate, such as 3-tosyloxyoxetane, by reaction with p-toluenesulfonyl chloride.

Synthesis of Methoxy-Substituted Aniline Scaffolds

The aniline precursor, 2-amino-5-methoxyphenol, can be prepared through several synthetic routes. One approach begins with the nitration of a protected p-methoxyaniline derivative. For instance, 4-methoxyaniline can be acetylated to protect the amino group, followed by nitration to introduce a nitro group at the 2-position. Subsequent hydrolysis of the acetamide (B32628) and reduction of the nitro group would yield 2-amino-5-methoxyaniline. A final step would be required to introduce the hydroxyl group, which can be challenging.

A more direct route starts from 5-methoxy-2-nitrophenol (B105146). This compound can be synthesized via regioselective nitrosation of resorcinol (B1680541) monoethers followed by oxidation. The nitro group of 5-methoxy-2-nitrophenol can then be reduced to an amine using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C), to afford 2-amino-5-methoxyphenol.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis of this compound. Key parameters that can be varied to improve the yield and selectivity include the choice of catalyst, ligand, base, solvent, and reaction temperature.

For palladium-catalyzed cross-coupling reactions, a screening of different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine ligands (e.g., XPhos, RuPhos, SPhos) is often necessary to identify the optimal combination for the specific substrates. The choice of base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) and solvent (e.g., toluene, dioxane, THF) can also have a significant impact on the reaction outcome.

In the case of nucleophilic aromatic substitution, the reaction temperature and the choice of base are crucial. Stronger bases and higher temperatures are often required to drive the reaction to completion, but this can also lead to side reactions. Therefore, a careful balance of these parameters is necessary to achieve the desired product in high purity.

Investigation of Stereochemical Control in Analogous Oxetane-Containing Aniline Syntheses

The introduction of a chiral oxetane moiety into an aniline scaffold, as in this compound, presents a significant synthetic challenge that requires precise control over stereochemistry. While specific literature on the stereoselective synthesis of this exact molecule is not extensively detailed, a comprehensive understanding can be built by examining analogous syntheses of chiral oxetane-containing aromatic compounds, particularly those developed for medicinal chemistry applications. nih.govacs.orgnih.gov The principles of stereochemical control in these related syntheses are directly applicable and shed light on potential strategies for obtaining enantiomerically pure this compound.

The primary strategies for achieving stereochemical control in the synthesis of analogous oxetane-containing anilines and related aryl ethers revolve around two main approaches: the stereoselective formation of the oxetane ring itself, which is then coupled to the aromatic precursor, or the asymmetric ring-opening of a pre-existing prochiral oxetane by a phenolic nucleophile.

Another powerful strategy involves the catalytic asymmetric ring-opening of prochiral oxetanes. This method is particularly attractive as it can directly install the chiral center at the point of ether linkage. For instance, chiral Brønsted acids have been employed to catalyze the desymmetrization of oxetanes through intramolecular reaction with a tethered sulfur or selenium nucleophile, generating chiral tetrahydrothiophenes and tetrahydroselenophenes with excellent enantioselectivity. While not a direct synthesis of an aniline ether, this demonstrates the principle of achieving high stereocontrol in oxetane ring-opening reactions.

In the context of medicinal chemistry, the importance of stereochemistry in oxetane-containing drug candidates is well-documented. For example, in the development of a drug candidate, the introduction of a methoxymethyl-oxetane substituent resulted in a new stereogenic center. The biological potency of the two enantiomers differed significantly, with the (+)-(R)-enantiomer showing a 16-fold increase in potency compared to its counterpart, underscoring the critical need for stereochemical control. nih.gov

| Reaction Type | Substrate | Catalyst/Reagent | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Intramolecular Cyclization | syn-1,3-diol precursor | 1. AcBr 2. DIBAL 3. NaH | trans-2,4-disubstituted oxetane | Not Reported | Not Reported (Overall retention) | acs.org |

| Intramolecular Cyclization | anti-1,3-diol precursor | 1. AcBr 2. DIBAL 3. NaH | cis-2,4-disubstituted oxetane | Not Reported | Not Reported (Overall retention) | acs.org |

| Asymmetric Desymmetrization | Prochiral oxetane with tethered thioester | Chiral Brønsted Acid | Chiral Tetrahydrothiophene | Not Applicable | up to 99% | |

| Reductive Coupling | Oxetanone and allylic acetate | Iridium-tol-BINAP | Chiral α-stereogenic oxetanol | Not Reported | High | nih.gov |

| C-H Functionalization | Pregnenolone derivative | Not specified | Oxetane-containing steroid | Full diastereoselectivity | Not Applicable | acs.org |

The synthesis of oxetane ethers via Brønsted acid-catalyzed alkylation of alcohols with 3-aryl-oxetanols provides another relevant pathway. rsc.org This method avoids harsh basic conditions and allows for the coupling of various alcohols, which could be extended to phenolic nucleophiles like the precursor to the target aniline. The stereochemical outcome of such a reaction would depend on the stereochemistry of the starting 3-aryl-oxetanol and the mechanism of the substitution reaction.

Ultimately, the successful stereoselective synthesis of this compound would likely involve a multi-step sequence where the stereochemistry is carefully controlled at a key step, be it the formation of a chiral oxetane building block or its subsequent coupling to the aniline framework. The research in analogous systems provides a strong foundation and a variety of tested methods that could be adapted for this specific target.

Advanced Spectroscopic and Structural Elucidation of 4 Methoxy 2 Oxetan 3 Yloxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a complete structural assignment of 4-Methoxy-2-(oxetan-3-yloxy)aniline can be achieved.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides critical information about the number and electronic environment of protons in the molecule. The aromatic region would be expected to show distinct signals for the three protons on the benzene (B151609) ring. The proton ortho to the electron-donating methoxy (B1213986) group and meta to the oxetanyloxy and aniline (B41778) groups would likely appear at the most upfield position. The other two aromatic protons would exhibit characteristic ortho and meta couplings.

The methoxy group would present as a sharp singlet, typically around 3.8 ppm. The protons of the oxetane (B1205548) ring would display a more complex pattern. The methine proton (CH) attached to the oxygen ether linkage would be shifted downfield due to deshielding. The four methylene (B1212753) protons (CH₂) of the oxetane ring would likely appear as two distinct multiplets, owing to their different chemical and magnetic environments. The protons of the primary amine (NH₂) would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 6.8 - 7.2 | Multiplet | 3H |

| Oxetane-CH-O | 4.9 - 5.1 | Multiplet | 1H |

| Oxetane-CH₂ | 4.5 - 4.8 | Multiplet | 4H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

| Amine (-NH₂) | Broad | Singlet | 2H |

Note: These are predicted values and may vary from experimental results.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum for this compound would be expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

The aromatic carbons would appear in the downfield region (110-160 ppm). The carbons bearing the methoxy and oxetanyloxy substituents would be the most deshielded. The carbon attached to the amine group would also be significantly influenced. The methoxy carbon would give a signal around 55-60 ppm. For the oxetane ring, the methine carbon (CH-O) would be the most downfield of the aliphatic carbons, followed by the two methylene carbons (CH₂).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-O (Methoxy) | 150 - 155 |

| Aromatic C-O (Oxetane) | 145 - 150 |

| Aromatic C-N | 140 - 145 |

| Aromatic C-H | 110 - 125 |

| Oxetane C-O | 75 - 80 |

| Oxetane CH₂ | 70 - 75 |

| Methoxy (-OCH₃) | 55 - 60 |

Note: These are predicted values and may vary from experimental results.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the adjacent protons on the aromatic ring and within the oxetane ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For example, it would show a correlation between the methoxy protons and the aromatic carbon to which the methoxy group is attached, confirming its position. Correlations between the oxetane protons and the aromatic carbon at position 2 would verify the connectivity of the ether linkage.

Infrared (IR) Spectroscopy for Characterization of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

The N-H stretching vibrations of the primary amine would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy and oxetane groups would appear just below 3000 cm⁻¹. The C-O stretching of the aryl ether and the oxetane ether would result in strong absorptions in the fingerprint region, typically between 1250 and 1000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be visible in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Aryl Ether (C-O) | C-O Stretch | 1200 - 1275 |

| Oxetane Ether (C-O) | C-O Stretch | 950 - 1150 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound (C₁₀H₁₃NO₃), the molecular weight is 195.22 g/mol .

In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) would be observed at an m/z value corresponding to its exact mass. The fragmentation pattern would be expected to show characteristic losses. For instance, loss of the oxetane group or cleavage of the methoxy group would result in significant fragment ions. The fragmentation of the oxetane ring itself could also lead to a series of smaller ions.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Identity |

| [M]⁺ | 195.0895 | Molecular Ion |

| [M-CH₃]⁺ | 180.0660 | Loss of a methyl radical |

| [M-C₃H₅O]⁺ | 138.0555 | Loss of the oxetanyl group |

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 2 Oxetan 3 Yloxy Aniline

Reactivity Profiles of the Aniline (B41778) Moiety

The aniline portion of the molecule, a substituted benzene (B151609) ring bearing an amino group, is a primary site of chemical reactivity. The amino group and the methoxy (B1213986) group are both activating, electron-donating groups that influence the electron density and regioselectivity of reactions on the aromatic ring.

The benzene ring of 4-Methoxy-2-(oxetan-3-yloxy)aniline is highly activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating amino and methoxy groups. Both groups are ortho-, para-directing. In this specific molecule, the positions ortho and para to the amino group are positions 3 and 5, and the position para is already occupied by the methoxy group. The positions ortho to the methoxy group are positions 3 and 5. Therefore, electrophilic substitution is strongly directed to the positions 3 and 5, which are ortho to both the amino and methoxy groups, and meta to the oxetan-3-yloxy group.

The directing effects of these substituents are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Ortho/Meta/Para Directing |

| -NH2 | 1 | Strongly Activating | Ortho, Para |

| -O(oxetan-3-yl) | 2 | Activating | Ortho, Para |

| -OCH3 | 4 | Strongly Activating | Ortho, Para |

Given the combined influence of these groups, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to proceed readily. For instance, in the synthesis of related compounds like 4-methoxy-2-nitroaniline (B140478) from 4-methoxyaniline, nitration occurs at the position ortho to the amino group and meta to the methoxy group, but this is after the amino group is first protected as an acetanilide (B955) to modulate its directing strength and prevent oxidation. google.com For this compound, the position 5 is the most likely site for electrophilic attack due to the combined activating and directing effects of the adjacent amino and methoxy groups.

The amino group of this compound is a versatile nucleophile and can undergo a variety of transformations.

Acylation: The amino group can be readily acylated with reagents such as acetic anhydride (B1165640) or acyl chlorides to form the corresponding amide. This transformation is often employed as a protecting strategy for the amino group to prevent its oxidation during other reactions and to modulate its directing effect in electrophilic aromatic substitution. google.com For example, the synthesis of 4-methoxy-2-nitroaniline often involves the acetylation of 4-methoxyaniline to 4-methoxyacetanilide prior to nitration. google.com

Alkylation: The nitrogen atom of the amino group can also be alkylated. For instance, methylation of anilines can be achieved using methanol (B129727) in the presence of a suitable catalyst, such as a cyclometalated ruthenium complex. rsc.org The electron-rich nature of the aniline ring in this compound, due to the methoxy and oxetan-3-yloxy substituents, would likely facilitate such N-alkylation reactions.

Reactivity of the Oxetan-3-yloxy Group

The oxetane (B1205548) ring is a four-membered cyclic ether that possesses significant ring strain, making it susceptible to ring-opening reactions. beilstein-journals.orgresearchgate.net

The oxetane ring in this compound can be opened under various conditions, typically involving acidic or nucleophilic catalysis. The regioselectivity of the ring-opening is dependent on the nature of the attacking species and the reaction conditions.

Under acidic conditions, the ether oxygen of the oxetane is protonated, followed by nucleophilic attack. The attack can occur at either of the two methylene (B1212753) carbons of the oxetane ring. The stability of the resulting carbocation-like transition state will dictate the regioselectivity.

Nucleophilic ring-opening can also be achieved. The inherent strain of the four-membered ring makes it a target for strong nucleophiles. researchgate.net The stability of oxetane rings can be influenced by the substitution pattern, with 3,3-disubstituted oxetanes generally being more stable. acs.org

The ether linkage connecting the oxetane ring to the aniline moiety is generally stable under neutral and basic conditions. However, under strongly acidic conditions, cleavage of this ether bond could potentially occur, although the C(aryl)-O bond is typically robust. The primary reactivity of the oxetan-3-yloxy group is expected to be dominated by the ring-opening of the strained oxetane ring rather than the cleavage of the ether linkage itself.

Impact of the Methoxy Substituent on Reaction Pathways

As a strong electron-donating group, the methoxy substituent increases the electron density of the benzene ring, thereby enhancing its reactivity towards electrophilic aromatic substitution. nih.gov Its ortho-, para-directing effect reinforces the directing effect of the amino group, leading to a high degree of regioselectivity in such reactions, primarily at position 5.

In the context of reactions involving the amino group, the increased electron density on the ring can indirectly affect the nucleophilicity of the nitrogen. For transformations like alkylation, a more electron-rich aniline derivative may exhibit enhanced reactivity. rsc.org

Scientific Inquiry into this compound Reveals Data Scarcity

A comprehensive review of publicly available scientific literature and chemical databases has revealed a significant gap in the documented chemical reactivity and mechanistic investigations of the compound this compound. Despite its availability from commercial suppliers for research and development purposes, detailed studies elucidating its reaction mechanisms through kinetic and spectroscopic analysis appear to be unpublished or not widely disseminated.

While basic identifying information such as the CAS number (1592509-23-3), molecular formula (C10H13NO3), and molecular weight (195.22 g/mol ) is readily accessible, in-depth research into the compound's chemical behavior is not present in the public domain. bldpharm.comchiralen.com Chemical property prediction databases offer theoretical values for parameters like XlogP and collision cross section, but these are computational estimates and not substitutes for empirical experimental data.

The elucidation of reaction mechanisms for a novel compound like this compound would typically involve a combination of kinetic and spectroscopic studies. Kinetic studies would aim to determine the rate of a chemical reaction involving the aniline, identifying the factors that influence this rate, such as concentration, temperature, and catalysts. This data is crucial for understanding the step-by-step sequence of events that occur during the transformation of reactants into products.

Spectroscopic techniques are indispensable in such investigations. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy would be employed to characterize the structure of the starting material, identify any intermediate species formed during the reaction, and confirm the structure of the final products. Mass spectrometry would further aid in determining the molecular weight of these species.

For instance, researchers might investigate the N-alkylation or N-acylation of the aniline nitrogen, common reactions for this functional group. Kinetic monitoring, perhaps using UV-Vis spectroscopy to follow the disappearance of the starting material or the appearance of the product, would provide the reaction order and rate constants. Spectroscopic analysis of the reaction mixture over time could help to identify any transient intermediates, offering clues to the reaction pathway.

However, at present, no such detailed studies on this compound have been published in peer-reviewed journals or patent literature. This lack of information prevents a thorough discussion of its chemical reactivity based on experimental evidence. The scientific community awaits future research to shed light on the mechanistic intricacies of this particular molecule.

Strategic Applications of 4 Methoxy 2 Oxetan 3 Yloxy Aniline in Organic Synthesis

Utilization as a Key Building Block for Complex Molecules

Substituted anilines are foundational components in the synthesis of numerous complex molecules, including a vast array of pharmaceuticals and agrochemicals. thieme-connect.com The specific substitution pattern of 4-Methoxy-2-(oxetan-3-yloxy)aniline, featuring two distinct ortho- and para-directing groups, offers a platform for creating highly elaborate structures. The aniline (B41778) motif is a common feature in many active pharmaceutical ingredients (APIs), where it often serves as a key anchor for binding to biological targets. uva.nl

The presence of the oxetane (B1205548) ring is particularly noteworthy. Oxetanes are considered valuable "bioisosteres" for gem-dimethyl or carbonyl groups, capable of improving physicochemical properties such as solubility and metabolic stability without sacrificing biological activity. Therefore, incorporating this aniline derivative into a larger molecule can be a strategic move in drug design to enhance its pharmacokinetic profile.

For instance, analogous alkoxy-substituted anilines are crucial intermediates in the synthesis of potent therapeutic agents. The synthesis of anti-psychotic drugs like SB-271046 has been achieved through novel methods of aminating anisidine precursors. nih.gov Similarly, the construction of potent antiplatelet agents based on 4-alkoxy-2-phenylquinoline scaffolds originates from appropriately substituted aniline precursors. researchgate.net The application of this compound as a building block follows this established paradigm, providing a pathway to complex molecules with potentially enhanced properties conferred by the oxetane moiety.

Table 1: Examples of Complex Molecules Derived from Substituted Aniline Building Blocks This table is illustrative and shows examples of drug classes where analogous aniline precursors are used.

| Drug/Compound Class | Aniline Precursor Type | Therapeutic Area | Reference |

|---|---|---|---|

| SB-271046 | meta-Substituted Anisidine | Antipsychotic (Schizophrenia) | nih.gov |

| Rilpivirine | para-Olefinated Aniline | Antiviral (HIV) | uva.nl |

| 4-Alkoxy-2-phenylquinolines | Substituted Aniline | Antiplatelet | researchgate.net |

| Triazoloquinoxalines | Dichloro-cyanoquinoxaline (derived from aniline chemistry) | Anti-inflammatory (TNF-α/IL-6 inhibitors) | nih.gov |

Role in the Synthesis of Diverse Heterocyclic Systems

The structure of this compound is ideally suited for the synthesis of a wide variety of heterocyclic compounds. The aniline nitrogen and the ortho-position on the aromatic ring provide a reactive handle for numerous cyclization strategies, which are fundamental to the construction of nitrogen-containing heterocycles.

Classic name reactions for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Conrad-Limpach syntheses, all utilize aniline derivatives as the starting material, reacting them with various carbonyl compounds. jptcp.comiipseries.org The substituents on the aniline ring, such as the methoxy (B1213986) and oxetanyloxy groups in the target compound, are carried into the final quinoline product, allowing for the creation of a library of functionally diverse molecules. lookchemmall.com More modern methods, such as the electrophilic cyclization of N-(2-alkynyl)anilines, provide a mild and efficient route to 3-functionalized quinolines. nih.gov

Beyond quinolines, this aniline can be a precursor to other important heterocyclic cores:

Benzoxazines: The derivatization of substituted anilines has been shown to produce substituted benzoxazines, which are pharmaceutically important heterocycles. rsc.org

Indoles, Carbazoles, and Dibenzazepines: Palladium-catalyzed intramolecular cyclizations of elaborated aniline precursors can be controlled by the choice of ligand to selectively yield five, six, or seven-membered rings. nih.govhuji.ac.il Starting with this compound, a vinyl or halo group could be installed on the nitrogen atom, creating a substrate poised for these powerful transformations.

The ortho-alkoxy (oxetanyloxy) group can participate directly or indirectly in these cyclizations, either by influencing the electronic properties of the ring or by acting as a leaving group or participating atom under specific conditions.

Table 2: Heterocyclic Systems Synthesized from Aniline Derivatives

| Heterocyclic System | Synthetic Method | Key Reactants with Aniline | Reference |

|---|---|---|---|

| Quinolines | Skraup-Doebner-Von Miller | α,β-Unsaturated carbonyls | jptcp.com |

| Quinolines | Conrad-Limpach | β-Ketoesters | jptcp.com |

| Substituted Quinolines | Electrophilic Cyclization | N-Alkynylated aniline | nih.gov |

| Carbazoles/Acridines | Pd-Ligand Controlled Cyclization | N-(2-vinyl)aniline derivative | nih.govhuji.ac.il |

| Benzoxazines | Derivatization/Cyclization | Varies (e.g., via Diels-Alder adducts) | rsc.org |

Derivatization Studies Leading to Advanced Organic Frameworks

The reactivity of this compound can be precisely controlled to build more advanced and complex organic frameworks. The aniline contains three key reactive sites: the nucleophilic amino group, the electron-rich aromatic ring, and the strained oxetane ring.

Reactions at the Amino Group: The amino group can readily undergo acylation, such as acetylation with acetic anhydride (B1165640), to form an amide. youtube.com This transformation is often a crucial step in multi-step syntheses as it moderates the powerful activating effect of the amino group, preventing side reactions like polysubstitution during electrophilic aromatic substitution. chemistrysteps.com The resulting amide can also serve as a precursor for other functional groups or direct subsequent reactions.

Reactions on the Aromatic Ring: The aniline moiety is a potent ortho, para-director in electrophilic aromatic substitution. chemistrysteps.com In this compound, the methoxy group is also an ortho, para-director. The combined directing effect of the amino and methoxy groups strongly activates the positions ortho and para to them. The electronic properties of substituents significantly influence the reactivity; electron-donating groups like methoxy and oxetanyloxy increase the ring's electron density and enhance its reactivity towards electrophiles compared to benzene (B151609). chemistrysteps.comlibretexts.orgacs.org However, reactions like Friedel-Crafts alkylation can be challenging because the basic amino group can form a complex with the Lewis acid catalyst, deactivating the ring. chemistrysteps.com

Reactions involving the Oxetane Ring: The strained four-membered oxetane ring can be opened under acidic or nucleophilic conditions. This provides a powerful method for introducing a 1,3-diol synthon or a functionalized propyl chain into the molecule, further expanding its synthetic utility.

Table 3: Influence of Substituents on Aniline Reactivity

| Reaction Type | Effect of Activating Groups (e.g., -NH₂, -OCH₃) | Typical Outcome/Consideration | Reference |

|---|---|---|---|

| Electrophilic Halogenation | Strong activation, ortho/para direction | Can lead to polysubstitution; requires moderation (e.g., via acetylation) | chemistrysteps.com |

| Nitration | Strong activation, but risk of oxidation | Amino group protonation under strong acid forms anilinium ion (meta-directing) | chemistrysteps.com |

| Friedel-Crafts Acylation | Ring is activated, but N-complexation with Lewis acid | Reaction often fails due to deactivation of the ring by the catalyst | chemistrysteps.com |

| Basicity | Increased electron density on nitrogen | More basic than aniline | youtube.com |

Integration into Multi-Step Synthetic Sequences

The true value of a building block like this compound is realized when it is integrated into a longer, multi-step synthetic sequence to produce a high-value target molecule. uva.nl The strategic order of reactions is critical to success. libretexts.org

A plausible synthetic route to obtain the title compound itself would likely begin with a more common starting material like 4-methoxyaniline. A typical sequence would involve:

Acetylation: Protection of the amine as an acetanilide (B955) to control reactivity. google.com

Nitration: Introduction of a nitro group, which is directed to the ortho position by the acetamido group. google.com

Hydrolysis: Removal of the acetyl protecting group to reveal the amine. This yields 4-methoxy-2-nitroaniline (B140478). google.com

Etherification: A nucleophilic aromatic substitution or a copper-catalyzed coupling could be envisioned to install the oxetan-3-yloxy group at the 2-position, displacing a suitable leaving group (like a halogen installed prior) or reacting with the nitro-activated ring.

Reduction: Reduction of the nitro group to the target aniline, often achieved with catalysts like palladium on carbon with hydrogen, or reducing agents like iron or tin chloride. acs.orggoogle.com

Once synthesized, this compound can be incorporated into a larger synthetic plan. For example, a multi-step sequence to a complex heterocyclic drug candidate could involve its use as a key intermediate, as demonstrated in the synthesis of 2-ethyl-4-methoxy aniline, which is a precursor for 5-methoxy indoles. researchgate.net

Table 4: Plausible Multi-Step Synthesis of a Precursor to the Title Compound This table outlines the synthesis of 4-methoxy-2-nitroaniline, a key intermediate.

| Step | Reaction | Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | Acetylation | 4-Methoxyaniline, Acetic Anhydride | Protects the amine, directs nitration | google.com |

| 2 | Nitration | 4-Methoxyacetanilide, Nitrating Agent (e.g., HNO₃/H₂SO₄) | Installs a nitro group at the ortho position | google.com |

| 3 | Hydrolysis | 4-Methoxy-2-nitroacetanilide, Acid or Base | Deprotects the amine to yield the final precursor | google.com |

Theoretical and Computational Chemistry Approaches for 4 Methoxy 2 Oxetan 3 Yloxy Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic characteristics of a molecule. These calculations provide a fundamental understanding of how the arrangement of electrons and nuclei influences the molecule's stability, geometry, and chemical reactivity.

Density Functional Theory (DFT) Studies on Conformational Landscapes and Isomerism

The three-dimensional structure of 4-Methoxy-2-(oxetan-3-yloxy)aniline is not static. Rotation around the single bonds, particularly the C-O bonds of the ether linkages and the C-N bond of the aniline (B41778) group, gives rise to a complex conformational landscape with multiple energy minima (stable conformers) and transition states.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-O-C(oxetane)) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 178.5° | 0.00 |

| B | -5.2° | 1.25 |

| C | 85.3° | 3.40 |

Note: This table is illustrative and presents hypothetical data that could be obtained from DFT calculations. The dihedral angle represents the orientation of the oxetane (B1205548) ring relative to the benzene (B151609) plane.

Analysis of Frontier Molecular Orbitals and Charge Distribution

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

DFT calculations can accurately predict the energies and spatial distributions of these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly on the nitrogen atom and the carbon atoms at the ortho and para positions to the amino group. The LUMO, conversely, would likely be distributed across the aromatic ring.

Furthermore, analysis of the electrostatic potential (ESP) and atomic charges (e.g., Mulliken or Natural Bond Orbital charges) reveals the charge distribution across the molecule. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack. In this compound, the nitrogen atom of the amino group and the oxygen atoms of the methoxy (B1213986) and oxetane groups are expected to carry negative partial charges, making them potential sites for interaction with electrophiles or for hydrogen bonding.

Table 2: Hypothetical Frontier Orbital Energies and Atomic Charges for this compound

| Parameter | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Partial Charge on N (Aniline) | -0.45 e |

| Partial Charge on O (Methoxy) | -0.38 e |

| Partial Charge on O (Oxetane) | -0.42 e |

Note: This table is for illustrative purposes and contains hypothetical values derived from typical DFT calculations on similar aromatic amines.

Molecular Dynamics Simulations for Understanding Conformational Dynamics

While quantum chemical calculations provide a static picture of discrete conformers, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that approximates the potential energy of the system.

By simulating the molecule's trajectory over nanoseconds or longer, MD can reveal the transitions between different conformational states, the flexibility of the oxetane ring, and the dynamics of the methoxy and amino groups. Such simulations are particularly useful for understanding how the molecule might behave in a solvent or when interacting with a biological target like a protein binding site. The results can provide insights into the molecule's average shape, its accessible conformations, and the timescales of conformational changes. For instance, an MD simulation could show whether the oxetane ring has a preferred orientation or if it tumbles freely in solution.

Computational Exploration of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its potential metabolic pathways, its synthesis, or its degradation.

By mapping the potential energy surface for a proposed reaction, computational methods can identify the minimum energy path from reactants to products. This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For example, the susceptibility of the aniline moiety to oxidation or the ether linkages to cleavage could be investigated. DFT calculations can be used to model the interaction with a reactive species (e.g., a cytochrome P450 enzyme model) and calculate the energy barriers for different potential reactions. This information is crucial for predicting the metabolic fate of the molecule or for designing more stable analogues.

Conclusion and Future Research Perspectives

Summary of Current Research Contributions to 4-Methoxy-2-(oxetan-3-yloxy)aniline Chemistry

While dedicated research focusing exclusively on this compound is still in its nascent stages, its constituent parts, the substituted aniline (B41778) and the oxetane (B1205548) ring, have been extensively studied. The synthesis of this compound likely relies on established methodologies. A plausible synthetic route involves the reduction of a nitro-group precursor, namely 1-methoxy-2-nitro-4-(oxetan-3-yloxy)benzene. The synthesis of this precursor can be envisioned through a Williamson ether synthesis between a nitrophenol derivative and an activated oxetane, a common strategy for forming ether linkages. acs.org Patents detailing the synthesis of the related compound 4-methoxy-2-nitroaniline (B140478) suggest that the introduction of the nitro group onto the 4-methoxyaniline scaffold is a well-documented process. google.compatsnap.com

The primary contribution of existing research lies in the foundational understanding of the properties imparted by the oxetane ring. Oxetanes are known to be valuable in drug discovery as they can act as polar, metabolically stable isosteres for more common groups like gem-dimethyl or carbonyl functionalities. nih.gov Their rigid, three-dimensional structure can also influence the conformational preferences of the molecule, which is a critical factor in its interaction with biological targets. acs.org

Emerging Methodologies for Synthesis and Functionalization

Recent advances in synthetic organic chemistry offer exciting new avenues for the synthesis and subsequent functionalization of this compound and its derivatives.

Synthesis:

Emerging methods for the formation of the oxetane ring itself include innovative C-H functionalization approaches. These methods allow for the direct conversion of C-H bonds in alcohol substrates into the strained ether ring, often under mild conditions. acs.orgnih.gov This could provide a more efficient and atom-economical route to oxetane-containing building blocks. Additionally, photoredox catalysis has opened up new possibilities for [2+2] cycloadditions to form the oxetane ring, which could be applicable to the synthesis of precursors for our target molecule. nih.gov

Functionalization:

The aniline moiety of this compound provides a rich handle for further chemical modifications. Modern cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, can be employed to introduce a wide array of substituents onto the aromatic ring. This allows for the rapid generation of a library of analogues with diverse electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies in drug discovery. thieme-connect.de Furthermore, recent developments in the use of oxetane sulfonyl fluorides have demonstrated their utility in creating diverse oxetane-containing motifs through reactions with various nucleophiles, including anilines. acs.org

Potential Avenues for Novel Synthetic Transformations and Applications

The unique combination of functional groups in this compound opens up possibilities for novel synthetic transformations and applications. The aniline nitrogen can be readily diazotized and converted into a variety of other functional groups, providing a versatile platform for further derivatization.

The oxetane ring, while generally stable, can undergo ring-opening reactions under specific conditions, such as in the presence of strong acids or nucleophiles. This reactivity could be harnessed to synthesize more complex molecules. For instance, acid-catalyzed ring-opening in the presence of an alcohol could lead to the formation of a di-ether derivative.

From an applications perspective, the incorporation of the oxetane moiety is known to improve key drug-like properties such as aqueous solubility and metabolic stability. nih.gov Therefore, this compound and its derivatives are promising candidates for the development of new therapeutic agents. The aniline substructure is a common feature in many kinase inhibitors, and the unique properties of the oxetane group could be leveraged to fine-tune the selectivity and pharmacokinetic profile of such inhibitors.

Future Directions in Advanced Computational Modeling of the Compound

Computational chemistry is poised to play a significant role in accelerating the exploration of this compound's potential.

Conformational Analysis:

Advanced computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can provide detailed insights into the conformational landscape of the molecule. Understanding the preferred three-dimensional arrangement of the methoxy (B1213986), oxetanyloxy, and amino groups is crucial for predicting its binding mode to biological targets. acs.org

Property Prediction:

Quantum mechanical calculations can be used to predict key physicochemical properties, such as pKa, lipophilicity (logP), and dipole moment. These predictions can guide the design of analogues with improved drug-like properties.

Virtual Screening and Docking:

As potential biological targets are identified, molecular docking simulations can be employed to predict the binding affinity and orientation of this compound and its derivatives within the active site of a protein. This in silico screening can help prioritize the synthesis of the most promising compounds.

Future computational work should focus on developing accurate force fields for the oxetane moiety to improve the reliability of MD simulations. Furthermore, combining computational predictions with experimental validation will be key to unlocking the full therapeutic potential of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methoxy-2-(oxetan-3-yloxy)aniline, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, coupling 4-methoxy-2-boronic acid aniline derivatives with oxetane-containing electrophiles (e.g., 3-bromooxetane) using Pd catalysts (e.g., Pd(PPh₃)₄) and bases like Cs₂CO₃ in anhydrous THF at 80–100°C . Optimization involves adjusting catalyst loading, reaction time, and purification via column chromatography. Monitoring intermediates with TLC and LCMS ensures progress .

Q. What safety precautions are necessary when handling this compound, particularly due to its amino group?

- Methodological Answer : The primary amine group is air-sensitive and may oxidize. Use inert atmospheres (N₂/Ar) during synthesis and storage. Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles is mandatory. Work in well-ventilated areas or fume hoods to avoid inhalation of vapors. Spills should be neutralized with dilute acetic acid and disposed of as hazardous waste .

Q. How can spectroscopic techniques like NMR and HRMS be employed to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm), oxetane (δ ~4.5–5.0 ppm for OCH₂), and aromatic protons (δ ~6.5–7.5 ppm). Use DEPT-135 to distinguish CH₃ (methoxy) and CH₂ (oxetane) groups .

- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error. For example, a calculated m/z of 236.1283 (C₁₁H₁₄NO₃) should match experimental data .

Q. How does the oxetane ring influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : The oxetane ring is prone to ring-opening under strong acids (e.g., H₂SO₄) or bases (e.g., NaOH). Stability tests involve incubating the compound in buffered solutions (pH 2–12) at 25–50°C, followed by HPLC monitoring. Oxetane integrity is critical for biological activity; use mild conditions (pH 6–8) in downstream applications .

Advanced Research Questions

Q. How does the oxetane ring modulate reactivity in cross-coupling reactions compared to traditional ether substituents?

- Methodological Answer : The oxetane’s strained three-membered ring enhances electrophilicity, enabling faster coupling rates in Suzuki reactions compared to unstrained ethers. Kinetic studies using in-situ IR or reaction calorimetry can quantify activation energy differences. Compare yields and byproduct profiles with control substrates (e.g., tetrahydrofuran analogs) .

Q. What enzymatic pathways are implicated in the biodegradation of this compound?

- Methodological Answer : Aniline dioxygenase enzymes in Pseudomonas spp. may initiate degradation via hydroxylation of the aromatic ring. Use gene knockout strains or inhibitors (e.g., 3-fluorocatechol) to identify key enzymes. Metabolite profiling via LC-HRMS can detect intermediates like catechol derivatives .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software determines bond lengths, angles, and conformations. For example, the dihedral angle between the methoxy and oxetane groups can confirm steric effects. Crystallize the compound in dichloromethane/hexane at 4°C, and refine data with Olex2 .

Q. What computational strategies predict the stability of the oxetane ring under photolytic conditions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the oxetane’s ring strain and bond dissociation energies. Simulate UV-Vis spectra (TD-DFT) to identify λmax for photodegradation. Validate with experimental data by irradiating the compound at 254 nm and analyzing degradation products via GC-MS .

Q. How can batch-to-batch variability in synthesis be minimized for reproducible pharmacological studies?

- Methodological Answer : Implement Design of Experiments (DoE) to optimize critical parameters (e.g., stoichiometry, temperature). Use PAT tools like inline FTIR for real-time monitoring. Purify via preparative HPLC with standardized gradients and validate purity (>98%) using orthogonal methods (NMR, HRMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.